(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, benzoylamino groups, and an acetic acid moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to different downstream effects .
Result of Action
Thiazole derivatives have been known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes. The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures and affecting their functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. These interactions can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under various conditions, but its degradation products may have different biological activities. Long-term studies have shown that this compound can maintain its activity for extended periods, although some loss of potency may occur due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with some cells showing adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage is required to achieve the desired biological response. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins in the blood and tissues can affect the compound’s distribution and bioavailability. The accumulation of this compound in specific tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For instance, mitochondrial localization may enhance the compound’s ability to induce apoptosis by disrupting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzoic acid with benzoyl chloride to form 3-(benzoylamino)benzoic acid. This intermediate is then reacted with thiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The benzoylamino groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[2-[(3-benzamidobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16(24)10-15-11-27-19(21-15)22-18(26)13-7-4-8-14(9-13)20-17(25)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,25)(H,23,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMSYPFNVLXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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